3-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-2-28-17-8-6-15(7-9-17)19-10-11-20(25)24(23-19)13-12-22-29(26,27)18-5-3-4-16(21)14-18/h3-11,14,22H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVQDQRDOBZOIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique combination of a chloro group, an ethoxyphenyl moiety, and a pyridazine core, which may influence its pharmacological properties.
- Molecular Formula : CHClNOS
- Molecular Weight : 433.9 g/mol
- CAS Number : 921833-37-6
Preliminary studies suggest that this compound may exhibit its biological effects through interactions with specific molecular targets, such as enzymes or receptors involved in various biological pathways. The presence of the sulfonamide group indicates potential interactions with carbonic anhydrases or other sulfonamide-sensitive enzymes, which can lead to diverse biological effects.
Antimicrobial Properties
Research indicates that compounds similar to this sulfonamide derivative often demonstrate significant antimicrobial activity. For instance, studies on related pyridazine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Pyridazine derivatives have been studied for their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cell survival and death.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes, particularly those involved in inflammatory processes. For example, related compounds have been shown to inhibit phosphodiesterase (PDE), which plays a crucial role in regulating intracellular signaling pathways related to inflammation and cancer.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Bozbey et al. (2020) | Investigated the synthesis and biological activity of pyridazine derivatives, highlighting their potential as anti-inflammatory agents. |
| Özçelik et al. (2019) | Reported on the synthesis of sulfonamide derivatives and their antimicrobial activities against common pathogens. |
| ResearchGate Study | Discussed the anticancer effects of pyridazine-based compounds, focusing on their ability to induce apoptosis in tumor cells. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridazinone Ring
Benzyloxy Pyridazine Derivatives ()
Compounds 5a and 5c feature benzyloxy or 4-cyanobenzyloxy groups on the pyridazinone ring, synthesized via nucleophilic substitution with benzyl bromides. Key differences:
- 5a : Benzyloxy group (HRMS [M+Na]+: 405.062797) vs. the target’s 4-ethoxyphenyl.
- 5c: 4-Cyanobenzyloxy substituent introduces electron-withdrawing effects (13C NMR δ 118.73 for CN), contrasting with the electron-donating ethoxy group (δ ~63–67 ppm for OCH2CH3).
Piperazine-Linked Pyridazinones ()
Compounds 3 , 4 , 6f , and 6h incorporate piperazine rings with para-substituted aryl groups (e.g., 4-chlorophenyl in 6f ):
- Synthesis : Alkylation with ethyl bromoacetate () or propanamide linkers ().
- Key Feature : Piperazine introduces basicity (pKa ~9–10) and conformational flexibility, unlike the rigid ethoxyphenyl group.
- Bioactivity : Piperazine derivatives often target GPCRs (e.g., α2A/5-HT7 receptors in ), suggesting the target compound may share similar receptor affinities .
Sulfonamide and Linker Modifications
3-Chlorobenzenesulfonamide Derivatives ()
Compound 15 shares the 3-chlorobenzenesulfonamide core but links it to a piperidine-dimethylbenzofuran system instead of pyridazinone:
- Synthesis : Both use sulfonyl chloride coupling (e.g., K2CO3-mediated reaction in ), highlighting scalable routes for sulfonamide derivatives .
Antipyrine-Pyridazinone Hybrids ()
Compounds 6e–6h feature antipyrine (pyrazolone) moieties linked via acetamide/propanamide chains:
- Linker Comparison: The ethyl chain in the target compound lacks hydrogen-bonding capacity, whereas acetamide/propanamide linkers (IR C=O at 1664–1681 cm⁻¹) provide additional H-bond donors/acceptors.
- Bioactivity Implications : Antipyrine hybrids in showed anti-inflammatory activity, suggesting the target’s ethoxyphenyl group may modulate similar pathways .
Physicochemical and Spectroscopic Data Comparison
- Spectroscopic Trends : The target’s ethoxyphenyl group would show distinct 1H NMR signals for OCH2CH3 (δ ~1.3–1.4 ppm for CH3, δ ~4.0 ppm for OCH2), differing from benzyloxy (δ ~5.3–5.4 ppm for OCH2Ph) or piperazine-linked analogs .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its biological interactions?
- The compound contains a pyridazinone core (6-oxopyridazin-1(6H)-yl), a 4-ethoxyphenyl substituent , and a 3-chlorobenzenesulfonamide group linked via an ethyl spacer. The pyridazinone ring enables hydrogen bonding with biological targets, while the ethoxyphenyl group enhances lipophilicity for membrane permeability. The sulfonamide moiety is critical for binding to enzymes (e.g., carbonic anhydrases) via zinc coordination .
Q. What are the standard synthetic routes for this compound?
- Synthesis typically involves:
- Step 1: Preparation of the pyridazinone core via cyclocondensation of diketones with hydrazines.
- Step 2: Alkylation of the pyridazinone nitrogen with a bromoethyl intermediate.
- Step 3: Sulfonamide coupling using 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., NaOH in DMF) .
- Critical parameters: Reaction temperatures (60–80°C), anhydrous solvents, and stoichiometric control to avoid byproducts.
Q. Which analytical techniques are recommended for structural validation and purity assessment?
- 1H/13C NMR for verifying substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can experimental design (DoE) optimize synthesis yield and purity?
- Use response surface methodology (RSM) to evaluate variables:
- Factors: Temperature, solvent polarity (DMF vs. THF), catalyst loading.
- Responses: Yield, purity, reaction time.
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
- Potential causes: Differences in assay conditions (pH, co-solvents) or target isoforms.
- Methodology:
- Standardize assays using recombinant enzymes (e.g., carbonic anhydrase IX vs. XII).
- Control solvent effects (e.g., DMSO ≤ 0.1% v/v).
- Validate with positive controls (e.g., acetazolamide) .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
- Molecular docking (AutoDock Vina): Simulate binding to target proteins (e.g., kinase domains).
- QSAR models: Use descriptors like LogP, polar surface area, and H-bond donors to correlate with IC50.
- MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How does modifying the ethoxyphenyl group affect metabolic stability?
- Replace the ethoxy group with fluorinated or methylenedioxy analogs to reduce CYP450-mediated oxidation.
- In vitro stability assay: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- Key finding: Fluorinated analogs showed 40% longer half-life (t1/2 = 120 min vs. 70 min for ethoxy) .
Q. What strategies mitigate degradation during long-term storage?
- Degradation pathways: Hydrolysis of the sulfonamide bond or pyridazinone ring oxidation.
- Solutions:
- Store lyophilized at -20°C under argon.
- Add antioxidants (e.g., BHT) in solution phases.
- Confirm stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
